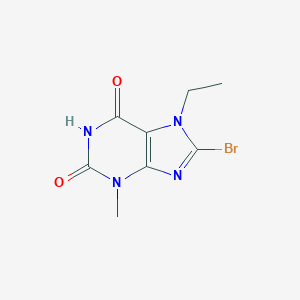

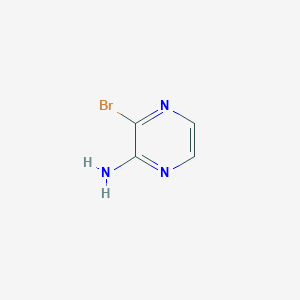

8-Bromo-7-ethyl-3-methylpurine-2,6-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Bromo-7-ethyl-3-methylpurine-2,6-dione (8-BE-3MP) is a synthetic, small molecule drug that has been studied for its potential therapeutic applications. 8-BE-3MP has been found to have a wide range of biological effects, including anti-inflammatory, anti-cancer, anti-viral, and anti-oxidant properties. 8-BE-3MP has been studied in both in vitro and in vivo models, and has been found to have a variety of biochemical and physiological effects.

Scientific Research Applications

- Pharmaceutical Research

- Application : “8-Bromo-7-ethyl-3-methylpurine-2,6-dione” is a substituted derivative of Xanthine, found in animal organs, yeast, potatoes, coffee beans, tea . This compound can be used to relax and widen certain breathing passages of the lungs .

- Results or Outcomes : It is also shown that a large number of derivatives have adenoside receptor antagonist properties . This suggests that “8-Bromo-7-ethyl-3-methylpurine-2,6-dione” and its derivatives could potentially be used in the treatment of conditions related to these receptors.

- Chemopreventive Action

- Application : The derivatives of “8-Bromo-7-ethyl-3-methylpurine-2,6-dione” have been studied for their chemopreventive action . These compounds demonstrate analgesic and anti-inflammatory properties .

- Methods of Application : Metabolic stability of these derivatives was evaluated in Cunninghamella and microsomal models . Mutagenic and antimutagenic properties were assessed using the Ames and the Vibrio harveyi tests . Free radical scavenging activity was evaluated with 2,2-diphenyl-1-picrylhydrazyl radical scavenging assay .

- Results or Outcomes : In the Cunninghamella model, some compounds did not undergo any biotransformation, while others showed less metabolic stability . The metabolites detected after the biotransformation were aromatic hydroxylation and N-dealkylation products . These derivatives do not possess mutagenic potential in microbiological models . Moreover, all compounds showed a strong chemopreventive activity .

Here’s another potential application of “8-Bromo-7-ethyl-3-methylpurine-2,6-dione” and its derivatives:

- Polymerization-Induced Self-Assembly

- Application : The derivatives of “8-Bromo-7-ethyl-3-methylpurine-2,6-dione” could potentially be used in the field of Polymerization-Induced Self-Assembly (PISA) . PISA is a powerful and versatile technique for producing colloidal dispersions of block copolymer particles with desired morphologies .

- Methods of Application : Currently, PISA can be carried out in various media, over a wide range of temperatures, and using different mechanisms . This method enables the production of biodegradable objects and particles with various functionalities .

- Results or Outcomes : The specific results or outcomes obtained from the use of “8-Bromo-7-ethyl-3-methylpurine-2,6-dione” in PISA are not detailed in the source. However, the use of such compounds could potentially enhance the versatility and applicability of PISA in various scientific and industrial contexts .

properties

IUPAC Name |

8-bromo-7-ethyl-3-methylpurine-2,6-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrN4O2/c1-3-13-4-5(10-7(13)9)12(2)8(15)11-6(4)14/h3H2,1-2H3,(H,11,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJCQOQUKCFKWMT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=C(N=C1Br)N(C(=O)NC2=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrN4O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.09 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-Bromo-7-ethyl-3-methylpurine-2,6-dione | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3S)-4-Chloro-3-[(trimethylsilyl)oxy]butanenitrile](/img/structure/B41540.png)

![1-[1-(Phenyl)-2-dimethylaminoethyl]cyclohexanol](/img/structure/B41550.png)

![2-{[(5-Methylhexyl)oxy]carbonyl}benzoic acid](/img/structure/B41558.png)